1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene 1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18031107
InChI: InChI=1S/C8H6BrClF2O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2
SMILES:
Molecular Formula: C8H6BrClF2O
Molecular Weight: 271.48 g/mol

1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene

CAS No.:

Cat. No.: VC18031107

Molecular Formula: C8H6BrClF2O

Molecular Weight: 271.48 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene -

Specification

Molecular Formula C8H6BrClF2O
Molecular Weight 271.48 g/mol
IUPAC Name 1-(bromomethyl)-2-chloro-4-(difluoromethoxy)benzene
Standard InChI InChI=1S/C8H6BrClF2O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2
Standard InChI Key FWPMPYWUAPUANU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1OC(F)F)Cl)CBr

Introduction

1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene is a complex organic compound featuring a benzene ring substituted with a bromomethyl group (-CH2Br), a chlorine atom, and a difluoromethoxy group (-OCHF2). Its molecular formula is C8H6BrClF2O, indicating a halogenated aromatic compound with diverse chemical properties and potential applications in organic synthesis and pharmaceuticals .

Synthesis Methods

The synthesis of 1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene typically involves multiple steps, often requiring specific reagents and conditions such as solvents like N,N-dimethylformamide (DMF) and controlled temperatures to optimize yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and minimize by-products.

Applications and Biological Activity

This compound is primarily used as a precursor in the development of biologically active compounds. The difluoromethoxy group enhances its binding affinity and selectivity for molecular targets, including enzymes and receptors. Preliminary studies suggest that similar compounds may exhibit antimicrobial and antifungal properties, although specific data on this compound's activity remains limited.

Research Findings and Future Directions

Research into the interactions of 1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene with biological systems is ongoing. Its mechanism of action likely involves interactions with specific molecular targets, modulating their activity. The difluoromethoxy group may enhance efficacy by increasing lipophilicity and stability within biological environments.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene, but its unique combination of substituents confers distinct chemical properties and reactivity. For example:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-4-chloro-2-fluorobenzeneContains one fluorine atomSimpler structure with less halogen diversity
4-Bromo-2-chloro-1-(difluoromethyl)benzeneDifferent substitution patternLacks the difluoromethoxy group
BromobenzeneSimple aryl bromideOnly contains a single bromine substituent
DifluoromethoxybenzeneContains difluoromethoxy substituentDoes not include any halogen atoms

The presence of both bromine and chlorine in 1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene allows for diverse reactivity pathways, while the difluoromethoxy group enhances potential biological activity and stability.

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